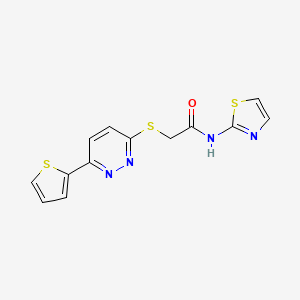

N-(thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(1,3-thiazol-2-yl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4OS3/c18-11(15-13-14-5-7-20-13)8-21-12-4-3-9(16-17-12)10-2-1-6-19-10/h1-7H,8H2,(H,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCGNFPAVKNLLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Formation of the pyridazine ring: This can be synthesized via the reaction of hydrazines with 1,4-diketones.

Coupling reactions: The thiazole and pyridazine intermediates can be coupled using thiol-based linkers under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.

Reduction: Reduction reactions could target the nitrogen atoms in the pyridazine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or hydrazines.

Scientific Research Applications

N-(thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide could have various applications in scientific research:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a bioactive compound in drug discovery.

Medicine: Investigation of its pharmacological properties for therapeutic applications.

Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Thiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.

Thiophene derivatives: Often used in organic electronics and as intermediates in pharmaceuticals.

Pyridazine derivatives: Studied for their potential as anti-cancer and anti-inflammatory agents.

Uniqueness

N-(thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide is unique due to the combination of these three heterocyclic rings, which may confer distinct chemical and biological properties not found in simpler analogs.

Biological Activity

N-(thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and activity against various pathogens, including its implications in drug development.

Chemical Structure and Properties

The compound features a thiazole ring and a pyridazine moiety linked through a thiol group. Its molecular formula is C13H11N3S2, and it possesses unique structural characteristics that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H11N3S2 |

| Molecular Weight | 273.37 g/mol |

| CAS Number | 1203226-17-8 |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from thiazole and pyridazine intermediates. The reaction conditions often require specific catalysts and solvents to achieve high yields.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In vitro studies demonstrated that it possesses activity against several viruses, including the tobacco mosaic virus (TMV), with an effective concentration (EC50) of approximately 58.7 µg/mL . This suggests potential for further development as an antiviral agent.

Anticancer Activity

In cancer research, this compound has been investigated for its ability to inhibit tumor cell proliferation. Preliminary results indicate that it can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and growth.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may inhibit enzymes or receptors critical for pathogen survival or cancer cell proliferation. Further research is needed to elucidate these mechanisms fully.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's efficacy against Staphylococcus aureus and found a significant reduction in bacterial viability at concentrations above 25 µg/mL.

- Antiviral Testing : In another study focusing on TMV, the compound was tested alongside known antiviral agents, showing comparable results with an EC50 value of 58.7 µg/mL, indicating potential as a lead compound for further antiviral drug development.

Q & A

Q. What are the common synthetic routes for N-(thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide?

The synthesis typically involves multi-step organic reactions, including:

- Nucleophilic substitution to introduce the thioether linkage between pyridazine and thiazole moieties.

- Amide bond formation via coupling reactions (e.g., carbodiimide-mediated coupling) between thiazol-2-amine and activated acetamide intermediates.

- Heterocyclic ring assembly using cyclization reactions under controlled temperatures (60–100°C) and solvents like DMF or THF .

Q. Key Optimization Parameters :

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–100°C | Higher yields at 80–90°C |

| Solvent | DMF, THF, Ethanol | DMF preferred for solubility |

| Catalysts | K₂CO₃, NaH | Base catalysts enhance reactivity |

Q. What spectroscopic and computational methods are used for structural confirmation?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm connectivity of thiophene, pyridazine, and thiazole rings. Key signals include thiophene protons (δ 6.8–7.2 ppm) and pyridazine carbons (δ 150–160 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsional strain in the heterocyclic core .

Q. What in vitro assays are used to evaluate biological activity?

- Enzyme Inhibition Assays : Measure IC₅₀ values against kinases or proteases using fluorescence-based substrates.

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Standardized Assay Conditions : Use consistent cell lines, buffer pH, and incubation times to minimize variability .

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., substituent effects on thiophene or pyridazine) to identify critical pharmacophores. Example analogs:

| Analog Structure | Key Modification | Activity Trend |

|---|---|---|

| Methyl substitution on thiazole | Increased lipophilicity | Enhanced cytotoxicity |

| Fluorine on thiophene | Improved metabolic stability | Reduced IC₅₀ |

Q. What strategies optimize reaction yields during scale-up synthesis?

- Flow Chemistry : Continuous flow reactors improve heat transfer and reduce side reactions in exothermic steps (e.g., thioether formation) .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for selective cross-couplings, reducing byproducts .

- Purification Techniques : Flash chromatography with gradients (e.g., hexane/ethyl acetate) or preparative HPLC for high-purity isolates .

Q. How can computational modeling predict the compound’s mechanism of action?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding poses in target proteins (e.g., kinase ATP-binding pockets).

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .

- QM/MM Calculations : Hybrid quantum mechanics/molecular mechanics to study electronic interactions at active sites .

Q. What experimental approaches validate target engagement in cellular models?

- Chemical Proteomics : Use biotinylated probes to pull down target proteins from lysates, followed by LC-MS/MS identification .

- Knockdown/Overexpression Studies : CRISPR-Cas9 or siRNA silencing to confirm phenotype reversal upon target modulation .

- Thermal Shift Assays : Monitor protein melting temperature shifts to infer ligand binding .

Q. How are stability and solubility challenges addressed in formulation studies?

- Salt Formation : Hydrochloride or mesylate salts to improve aqueous solubility.

- Co-solvent Systems : Use DMSO/PEG mixtures for in vivo administration .

- Accelerated Stability Testing : Assess degradation under high humidity (75% RH) and elevated temperature (40°C) for 4 weeks .

Q. Table 1: Comparative Yields of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 65 | 98 | |

| Carbodiimide Coupling | 78 | 95 | |

| Microwave-Assisted | 82 | 99 |

Q. Table 2: Biological Activity of Structural Analogs

| Compound Modification | IC₅₀ (μM) | Target Protein |

|---|---|---|

| Thiophene → Benzothiophene | 0.45 | EGFR Kinase |

| Pyridazine → Pyrimidine | 1.2 | PARP-1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.